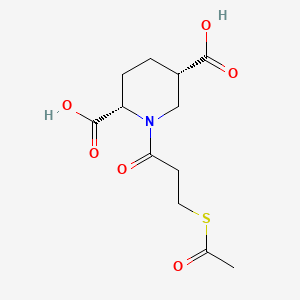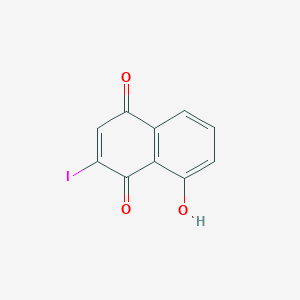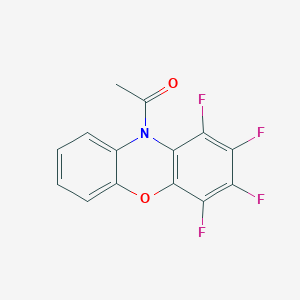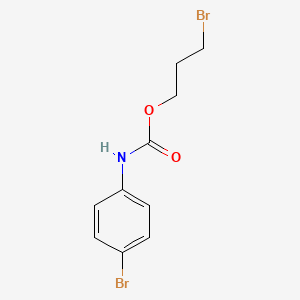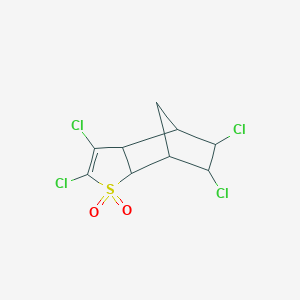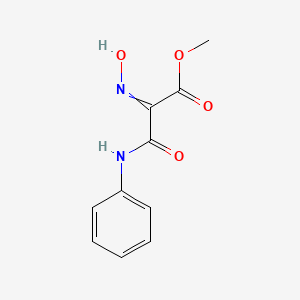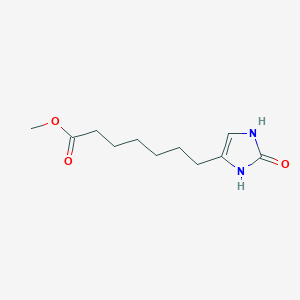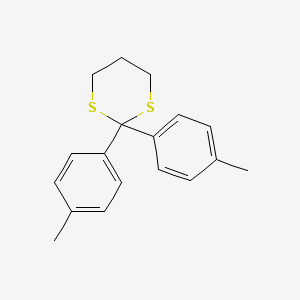
1,3-Dithiane, 2,2-bis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2,2-bis(4-methylphenyl)-: is an organosulfur compound with the molecular formula C18H20S2 . It is a derivative of 1,3-dithiane, where two hydrogen atoms are replaced by 4-methylphenyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring .
Industrial Production Methods: Industrial production of 1,3-dithianes often involves the use of catalytic amounts of yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity. These catalysts facilitate the thioacetalization of aldehydes and ketones under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in dry tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is widely used as a protecting group for carbonyl compounds in organic synthesis. It is also employed in the formation of carbon-carbon bonds through umpolung reactions .
Biology and Medicine: In biological research, 1,3-dithianes are used as intermediates in the synthesis of bioactive molecules.
Industry: In the industrial sector, 1,3-dithianes are used in the production of fine chemicals and pharmaceuticals. Their stability and reactivity make them valuable in various chemical processes .
Mecanismo De Acción
The mechanism of action of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atoms in the dithiane ring can coordinate with metal catalysts, facilitating various transformations. The compound’s reactivity is influenced by the electronic effects of the 4-methylphenyl groups, which can stabilize reaction intermediates .
Comparación Con Compuestos Similares
1,2-Dithiane: A structural isomer with different reactivity.
1,4-Dithiane: Another isomer with distinct chemical properties.
2,2-Bis(4-methylphenyl)-1,3-dithiolane: A related compound with a similar structure but different reactivity.
Uniqueness: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl groups, which enhance its stability and reactivity compared to other dithiane derivatives. This makes it particularly useful in synthetic applications where selective transformations are required .
Propiedades
Número CAS |
94996-75-5 |
|---|---|
Fórmula molecular |
C18H20S2 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
2,2-bis(4-methylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H20S2/c1-14-4-8-16(9-5-14)18(19-12-3-13-20-18)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
Clave InChI |
HXQGJLZXQGNWMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(SCCCS2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


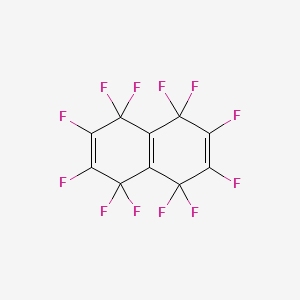
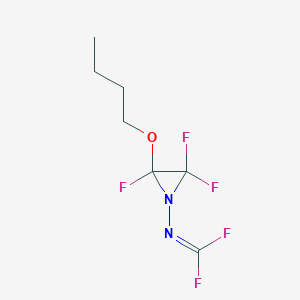
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
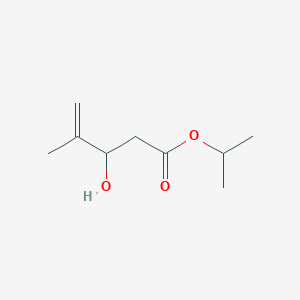
-lambda~5~-phosphane](/img/structure/B14361554.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
